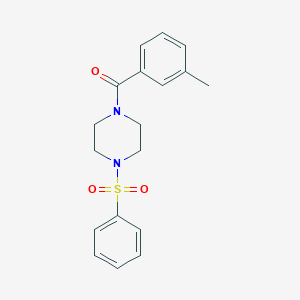

![molecular formula C17H17NO5 B5601314 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid CAS No. 330635-42-2](/img/structure/B5601314.png)

3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid

Descripción general

Descripción

"3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid" is a complex organic compound that falls under the category of benzoic acid derivatives. Benzoic acids are crucial in drug molecules and natural products, and their derivatives exhibit a variety of properties and applications in different fields.

Synthesis Analysis

- Synthesis Approaches : The synthesis of benzoic acid derivatives like "this compound" often involves multi-step chemical processes. For example, 3,5-bis(aminomethyl)benzoic acid, a related compound, was synthesized through bromination, azidonation, and reduction, starting from 3,5-dimethylbenzoic acid (Yong, 2010).

- Complex Compound Formation : Complex compounds involving 4 - [(3,4-dimethoxybenzyl) amino] benzoic acid (a closely related compound) have been synthesized with rare-earth metal ions, indicating a potential for forming complex structures (Shamsutdinova & Ilkhaeva, 2020).

Molecular Structure Analysis

- Molecular Conformation : Studies on similar benzoic acid derivatives reveal complex molecular structures. For instance, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, a related compound, has an essentially planar thiazolidine moiety, indicating a specific molecular conformation (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

- Functionalization : Benzoic acid derivatives can undergo selective C–H bond functionalization, providing valuable tools for organic synthesis (Li et al., 2016).

- Complex Formation : The ability to form complex compounds with metal ions, as seen in related compounds, suggests diverse chemical reactivity and potential applications in materials science (Shamsutdinova & Ilkhaeva, 2020).

Physical Properties Analysis

- Crystalline Structure : The crystalline structure of benzoic acid derivatives can vary significantly. For instance, the synthesis of 2-((2,6-dimethylphenyl)amino)benzoic acid, a related compound, focused on studying its polymorphism (Zhoujin et al., 2022).

- Thermal Stability : The complexes formed with 4 - [(3,4-dimethoxybenzyl) amino] benzoic acid and rare-earth metal ions showed thermal stability in the range from 100 °C to 150 °C, indicating significant thermal properties (Shamsutdinova & Ilkhaeva, 2020).

Chemical Properties Analysis

- Reactivity : The reactivity of benzoic acid derivatives is influenced by their molecular structure and the presence of functional groups. The selective metalation of similar compounds like 3,5-dimethoxy benzoic acids indicates specific reactivity patterns (Sinha, Mandal, & Chandrasekaran, 2000).

- Coordination with Metal Ions : The coordination of ligands with metal ions in complex compounds derived from similar benzoic acids occurs primarily at the carboxyl group, indicating a key site for chemical interaction (Shamsutdinova & Ilkhaeva, 2020).

Aplicaciones Científicas De Investigación

Mechanisms of Acidolysis in Lignin Model Compounds

T. Yokoyama's study on the acidolysis of lignin model compounds offers insight into the mechanisms of bond cleavage, highlighting the significance of the γ-hydroxymethyl group. This research contributes to understanding the chemical behaviors of complex organic compounds in aqueous environments, relevant to bio-refinery applications and the development of sustainable chemical processes (Yokoyama, 2015).

Antituberculosis Activity of Organotin(IV) Complexes

The review by Iqbal et al. focuses on the antituberculosis activity of organotin(IV) complexes, exploring the structure-activity relationship and highlighting the potential of these complexes in medicinal chemistry as antituberculosis agents. This research underscores the significance of the ligand environment and the structure of the organotin complexes in determining their biological activity (Iqbal, Ali, & Shahzadi, 2015).

Antioxidant and Anti-inflammatory Properties of Benzofused Thiazole Derivatives

Raut et al. conducted a study on benzofused thiazole derivatives, evaluating their in vitro antioxidant and anti-inflammatory activities. This research highlights the potential of these derivatives as therapeutic agents, showcasing the importance of chemical synthesis in the development of new pharmaceuticals (Raut et al., 2020).

Regulation of Gut Functions by Benzoic Acid

Mao et al.'s research on benzoic acid, commonly used as a preservative, demonstrates its impact on gut functions, including digestion, absorption, and barrier functions. This study provides insights into the physiological effects of dietary compounds and their implications for health and nutrition (Mao et al., 2019).

Advanced Oxidation Processes for Degradation of Acetaminophen

Qutob et al. reviewed the degradation of acetaminophen by advanced oxidation processes, detailing the kinetics, mechanisms, and by-products of degradation. This research is relevant to environmental sciences, focusing on the removal of pharmaceuticals from water sources and reducing their ecological impact (Qutob et al., 2022).

Safety and Hazards

The safety data sheet for a related compound, 3,4-Dimethoxyphenylacetic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling the compound .

Propiedades

IUPAC Name |

3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-22-14-7-6-11(8-15(14)23-2)9-16(19)18-13-5-3-4-12(10-13)17(20)21/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUXFIUODVTDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901218633 | |

| Record name | 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330635-42-2 | |

| Record name | 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330635-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

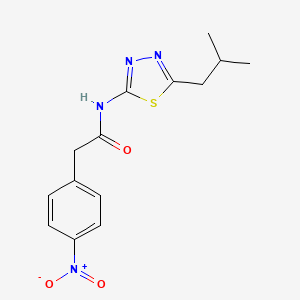

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)

![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)

![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)

![1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5601276.png)

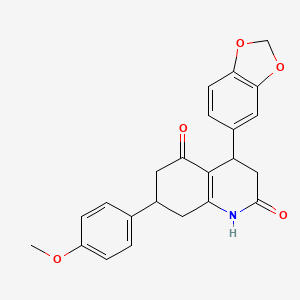

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5601294.png)

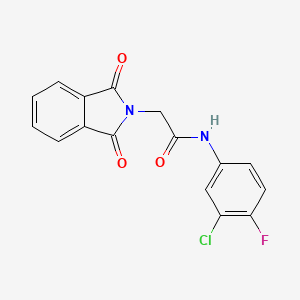

![1-(2-chlorophenyl)-4-[(2,3-dimethoxyphenyl)acetyl]-2-piperazinone](/img/structure/B5601312.png)

![(4aR*,7aS*)-1-benzyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601319.png)

![3,5,7-trimethyl-2-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5601327.png)

![2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5601332.png)

![2-{3-oxo-3-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5601334.png)